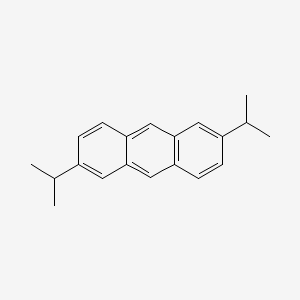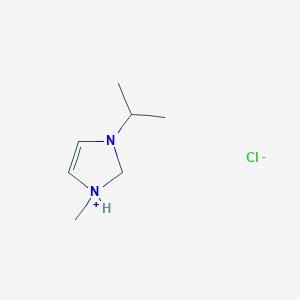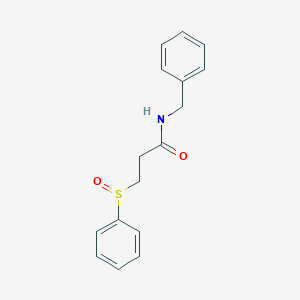![molecular formula C29H28O3 B14287673 4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol CAS No. 137999-27-0](/img/structure/B14287673.png)
4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol is an organic compound with a complex structure that includes multiple phenyl groups and hydroxyl functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol typically involves multi-step organic reactions. One common method includes the alkylation of phenolic compounds followed by a series of condensation reactions. The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as crystallization or distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 4,4’-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cumylphenol: Similar in structure but lacks the additional hydroxyl groups.
2,4-Bis(2-phenylpropan-2-yl)phenol: Another related compound with similar phenyl and hydroxyl functionalities.
Eigenschaften
CAS-Nummer |
137999-27-0 |
|---|---|
Molekularformel |
C29H28O3 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
2,6-bis[(4-hydroxyphenyl)methyl]-4-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C29H28O3/c1-29(2,24-6-4-3-5-7-24)25-18-22(16-20-8-12-26(30)13-9-20)28(32)23(19-25)17-21-10-14-27(31)15-11-21/h3-15,18-19,30-32H,16-17H2,1-2H3 |
InChI-Schlüssel |
RHFBLGJSBOUGCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)CC3=CC=C(C=C3)O)O)CC4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Di([1,1'-biphenyl]-2-yl)urea](/img/structure/B14287591.png)
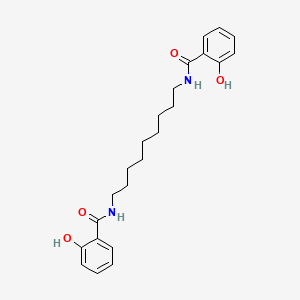
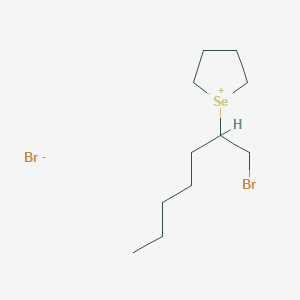
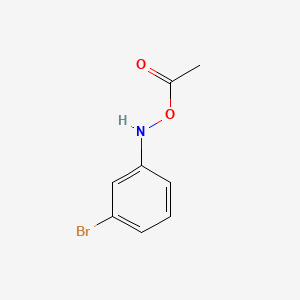
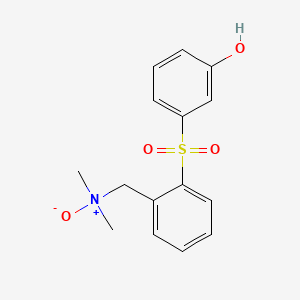
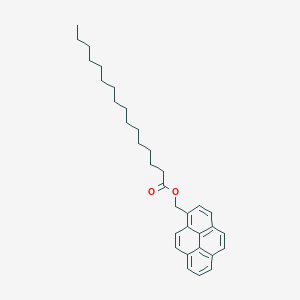
![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
oxophosphanium](/img/structure/B14287657.png)


